N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxy-3-(thiophen-2-yl)propylamine with 2-oxo-2H-chromene-3-carboxylic acid under dehydrating conditions to form the desired carboxamide linkage. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The chromene core and thiophene ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives and thiophene-containing compounds.
Chromene Derivatives: Compounds like coumarins and flavonoids, which also contain the chromene core.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide.
Uniqueness
- The combination of the chromene core with a thiophene ring and a carboxamide group in this compound is unique, providing a distinct set of chemical and biological properties.
- This structural uniqueness may result in specific biological activities not observed in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-13(15-6-3-9-23-15)7-8-18-16(20)12-10-11-4-1-2-5-14(11)22-17(12)21/h1-6,9-10,13,19H,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPVAHSEEUDJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.